
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide”, often involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The current methods for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine derivatives can be divided into two main types. The first type of methods is used more often and relies on the reaction of pyrrolidine with 2-chloropyrimidine . The second type of methods involves the formation of pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Physical And Chemical Properties Analysis
The physicochemical parameters of pyrrolidine with the parent aromatic pyrrole and cyclopentane have been compared in the literature . The influence of steric factors on biological activity has also been described, along with the structure–activity relationship (SAR) of the studied compounds .科学的研究の応用
- The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to create bioactive compounds. Its sp³-hybridization allows efficient exploration of pharmacophore space, and its non-planarity (referred to as “pseudorotation”) enhances three-dimensional coverage. Researchers can modify substituents on the pyrrolidine ring to optimize drug properties .
- Researchers have synthesized derivatives containing pyrrolidine and pyridine rings for their anti-tubercular activity. These compounds were evaluated against Mycobacterium tuberculosis, aiming to discover potent anti-TB drugs .
- Compounds with pyrimidine and pyrrolidine moieties have demonstrated better anti-fibrotic activity than existing drugs. For example, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate exhibited promising results .
- The stereogenicity of pyrrolidine carbons influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
- Researchers construct pyrrolidine rings from various cyclic or acyclic precursors. Functionalization of preformed pyrrolidine rings (e.g., proline derivatives) also plays a crucial role in drug design .
- Scientists optimize the structure of pyrrolidine derivatives to achieve target selectivity. For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives were designed as selective androgen receptor modulators (SARMs) .
Medicinal Chemistry and Drug Design
Anti-Tubercular Agents
Anti-Fibrotic Agents
Enantioselective Protein Binding
Synthetic Strategies
Structural Modification for Target Selectivity
作用機序
Target of Action
The compound, also known as N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}cyclopropanecarboxamide, is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For example, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development . By inhibiting various enzymes, it can affect multiple biochemical processes .
Biochemical Pathways
The compound’s action affects various biochemical pathways. For instance, by inhibiting phosphodiesterase type 5, it can increase the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation . Inhibition of isocitrate dehydrogenase 1 can affect the citric acid cycle, influencing energy production . The inhibition of endothelin-converting enzyme 1 and vascular adhesion protein 1 can impact vascular function and inflammation, respectively .
Result of Action
The compound’s action at the molecular and cellular levels leads to various effects. These include modulation of pain perception, cell growth, and development, as well as alterations in energy production, vascular function, and inflammation . The antioxidative and antibacterial properties of such compounds have also been described, and their effects on the cell cycle have been characterized .
将来の方向性
The current work on pyrrolidine derivatives is a continuation of previous studies, aiming to increase the number of C-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine, significantly expanding the applicability of this reaction and opening new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .
特性
IUPAC Name |
N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-13(10-3-4-10)15-9-11-14-6-5-12(16-11)17-7-1-2-8-17/h5-6,10H,1-4,7-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVNUSYGUBEPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2740545.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2740546.png)
![N-(cyanomethyl)-N-cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B2740547.png)
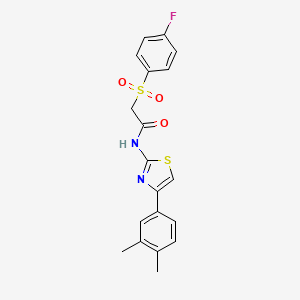
![Ethyl 2-(1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate](/img/structure/B2740552.png)

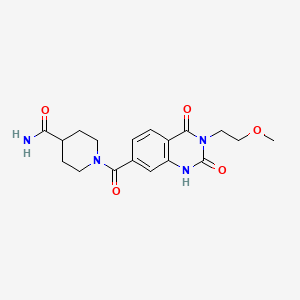
![tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate](/img/structure/B2740555.png)
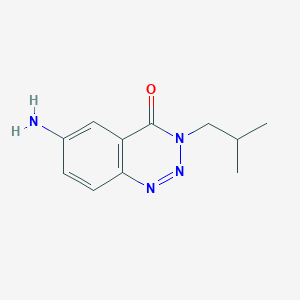
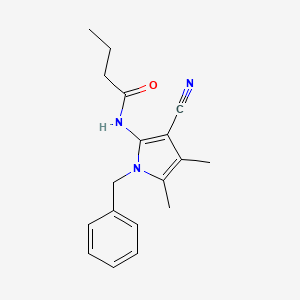
![8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2740564.png)

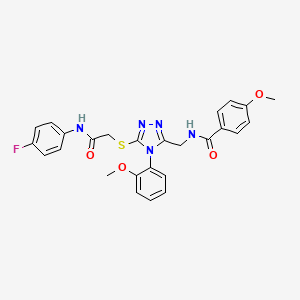
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2740567.png)